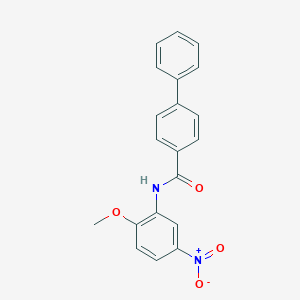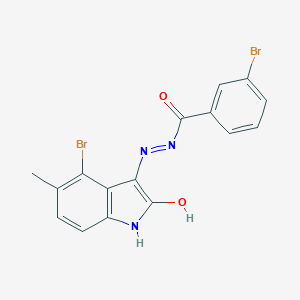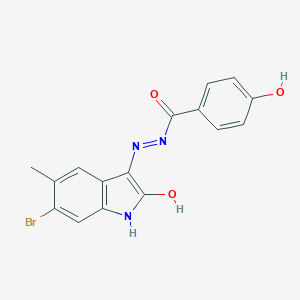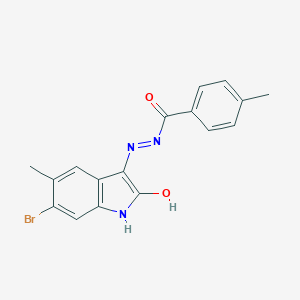![molecular formula C15H16N2O3S B463798 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide CAS No. 197905-95-6](/img/structure/B463798.png)
4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide
Vue d'ensemble
Description
4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is a chemical compound with the linear formula C15H16N2O3S . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including this compound, has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been studied using gas electron diffraction and quantum chemical methods . These studies predict the presence of two stable conformers .Chemical Reactions Analysis
Benzenesulfonamide derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines . Some derivatives have shown significant inhibitory effects .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Mécanisme D'action
Target of Action
The primary target of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a gene that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
The compound acts by inhibiting the hERG potassium channel. This leads to a prolonged action potential duration and QT interval, which can result in arrhythmias. The compound has also been found to inhibit the delayed rectifier potassium current (IKr) in cardiac myocytes.
Biochemical Pathways
The biochemical and physiological effects of this compound are mainly related to its ability to block the hERG potassium channel. This can lead to prolongation of the QT interval, which can result in arrhythmias. The compound has also been found to inhibit the IKr current in cardiac myocytes, which can further contribute to arrhythmias.
Pharmacokinetics
It is known that the compound is selectively inhibitory for ca ix . Cellular uptake on MDA-MB-231 cell lines were carried out using HPLC method on the three active compounds .
Result of Action
The compound has shown significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . Additionally, one of the derivatives was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
Action Environment
It is known that the compound is selectively inhibitory for ca ix . This suggests that the compound’s action, efficacy, and stability may be influenced by the tumor microenvironment, which is typically characterized by hypoxia and a shift towards anaerobic glycolysis .
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-ethoxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,18)19/h3-11H,2H2,1H3,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTCTROVJZKUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B463734.png)
![4-Bromo-2-{[(2-methoxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B463738.png)
![Propyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate](/img/structure/B463745.png)
![2-{[4-(Methylsulfanyl)benzylidene]amino}phenol](/img/structure/B463749.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B463777.png)


![2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL](/img/structure/B463799.png)
![3-{[(2-Hydroxy-1-naphthyl)methylene]amino}benzonitrile](/img/structure/B463800.png)
![1-{[(3,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B463802.png)
![3-[({3-nitro-2-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B463807.png)
![2-{[(5-Bromo-2-thienyl)methylene]amino}-4-methylphenol](/img/structure/B463811.png)

